Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate
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Description
Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate is a useful research compound. Its molecular formula is C23H17N3O3S and its molecular weight is 415.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
1,3,4-thiadiazole derivatives, which this compound contains, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities . The disruption of DNA replication processes by 1,3,4-thiadiazol derivatives could potentially affect various biochemical pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives, in general, have attracted increasing attention in recent years due to their diverse biological activities .
Result of Action
The ability of 1,3,4-thiadiazole derivatives to disrupt dna replication processes suggests that they could have significant effects on cell growth and proliferation .
Action Environment
It is known that the tautomeric behavior of 1,3,4-thiadiazole derivatives occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .
Properties
IUPAC Name |
ethyl 3-(4-phenylthiadiazol-5-yl)oxypyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-2-28-22(27)20-17-12-11-16(14-19(17)26-13-7-6-10-18(20)26)29-23-21(24-25-30-23)15-8-4-3-5-9-15/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJKSEPMFJFCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC4=C(N=NS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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